
(5-Bromofuran-2-yl)(2-phenylmorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromofuran-2-yl)(2-phenylmorpholino)methanone, also known as BFM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Synthesis and Structural Analysis
(5-Bromofuran-2-yl)(2-phenylmorpholino)methanone and its derivatives have been synthesized and structurally characterized to explore their chemical properties and potential applications. For instance, the synthesis and in vitro cytotoxicity testing of some 2-aroylbenzofuran-3-ols, including (5-bromo-3-hydroxybenzofuran-2-yl)(4-fluorophenyl)methanone, have demonstrated good inhibiting abilities on Hep-G2 cells, suggesting potential in cancer research (Nguyễn Tiến Công et al., 2020).
Antimicrobial and Antioxidant Properties
Research on the compound's derivatives, such as the synthesis and antimicrobial evaluation of substituted (1,1'-biphenyl)-4-yl(3-methylbenzofuran-2-yl)methanones, has shown promising in vitro antibacterial activity against different bacterial strains. This suggests its potential utility in developing new antibacterial agents (B. Reddy & V. P. Reddy, 2016). Additionally, the synthesis and antioxidant properties of derivatives indicate effective antioxidant power, offering avenues for further research into its use as an antioxidant agent (H. T. Balaydın et al., 2010).
Chemical Reactivity and Biological Activity
Studies have also focused on the chemical reactivity and potential biological activity of this compound derivatives. For example, research on the physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols has shown significant antibacterial activity, recommending these compounds for further investigation against multi-resistant strains of microorganisms (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Mechanism of Action
Target of Action
Furan-2-yl (phenyl)methanone derivatives have been reported to exhibit protein tyrosine kinase inhibitory activity .
Mode of Action
It’s known that protein tyrosine kinases play a crucial role in cell function regulation, including proliferation, growth, differentiation, and death . Therefore, the compound’s interaction with these targets could result in changes in these cellular functions.
Biochemical Pathways
Given its potential protein tyrosine kinase inhibitory activity, it may affect signal transduction pathways regulated by these enzymes .
Result of Action
Given its potential protein tyrosine kinase inhibitory activity, it may have effects on cellular functions such as proliferation, growth, differentiation, and death .
properties
IUPAC Name |
(5-bromofuran-2-yl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-14-7-6-12(20-14)15(18)17-8-9-19-13(10-17)11-4-2-1-3-5-11/h1-7,13H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVBPJDLOXXUGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=C(O2)Br)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2393404.png)
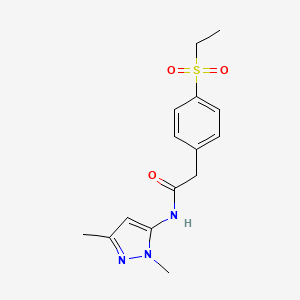


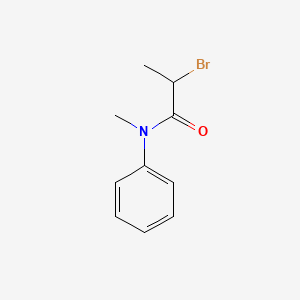
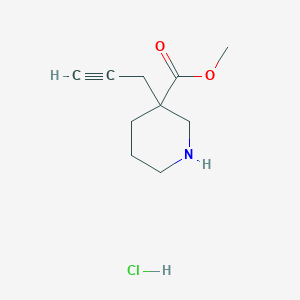
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2393415.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2393417.png)
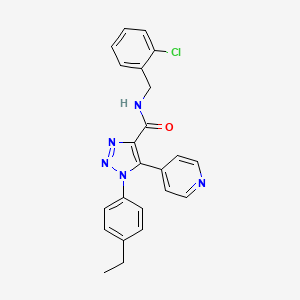
![N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide](/img/structure/B2393421.png)

![1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2393425.png)
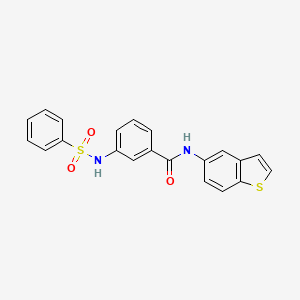
![2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2393427.png)